

Technical Guide: L-Serinamide Hydrochloride (H-Ser-NH2.HCl)

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides essential physicochemical data and a representative experimental workflow for L-Serinamide hydrochloride (**H-Ser-NH2.HCI**), a serine derivative frequently utilized in peptide synthesis and other biochemical applications.

Core Compound Data

L-Serinamide hydrochloride is the hydrochloride salt of L-Serinamide. The following table summarizes its key identifiers and properties.

Parameter	Value	Citations
CAS Number	65414-74-6	[1][2][3][4]
Molecular Formula	C ₃ H ₉ CIN ₂ O ₂	[1][2][5][6]
Molecular Weight	140.57 g/mol	[1][2][5][7][8]
Synonyms	(S)-2-Amino-3- hydroxypropanamide hydrochloride, L-Ser-NH2 HCl	[5][7]
Appearance	White to off-white solid/crystalline powder	[2][9]
Melting Point	185-188 °C	[3][5]



Experimental Protocol: Dipeptide Synthesis

This section details a representative experimental protocol for the synthesis of a dipeptide (e.g., Fmoc-Ala-Ser-NH2) using **H-Ser-NH2.HCI** as the C-terminal amide source. This is a standard liquid-phase peptide coupling reaction.

Objective: To couple N-terminally protected Fmoc-Alanine (Fmoc-Ala-OH) with L-Serinamide hydrochloride (**H-Ser-NH2.HCI**) to form the dipeptide Fmoc-Ala-Ser-NH2.

Materials:

- L-Serinamide hydrochloride (H-Ser-NH2.HCI)
- Fmoc-L-Alanine (Fmoc-Ala-OH)
- N,N'-Diisopropylcarbodiimide (DIC)
- 1-Hydroxybenzotriazole (HOBt)
- N,N-Dimethylformamide (DMF), anhydrous
- N-Methylmorpholine (NMM) or Diisopropylethylamine (DIPEA)
- Ethyl acetate (EtOAc)
- 1 M Hydrochloric acid (HCl)
- Saturated sodium bicarbonate (NaHCO₃) solution
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate (MgSO₄)
- Round-bottom flask and magnetic stirrer
- Standard laboratory glassware

Methodology:



• Neutralization of H-Ser-NH2.HCI:

- Dissolve L-Serinamide hydrochloride (1.0 eq) in anhydrous DMF in a round-bottom flask.
- Cool the solution to 0 °C in an ice bath.
- Add N-Methylmorpholine (NMM) or DIPEA (1.1 eq) dropwise to neutralize the hydrochloride salt and liberate the free amine. Stir for 15-20 minutes at 0 °C.

Activation of Fmoc-Ala-OH:

- In a separate flask, dissolve Fmoc-Ala-OH (1.0 eq) and HOBt (1.0 eq) in anhydrous DMF.
- Cool this solution to 0 °C.
- Add DIC (1.1 eq) to the solution and stir for 20-30 minutes at 0 °C to form the active ester.

· Peptide Coupling Reaction:

- Slowly add the activated Fmoc-Ala-OH solution to the neutralized H-Ser-NH2 solution from step 1.
- Allow the reaction mixture to warm to room temperature and stir overnight (12-18 hours).

Work-up and Purification:

- Filter the reaction mixture to remove the diisopropylurea (DIU) byproduct.
- Dilute the filtrate with Ethyl acetate (EtOAc).
- Wash the organic layer sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).
- Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
- The crude peptide can be further purified by flash column chromatography or recrystallization if necessary.



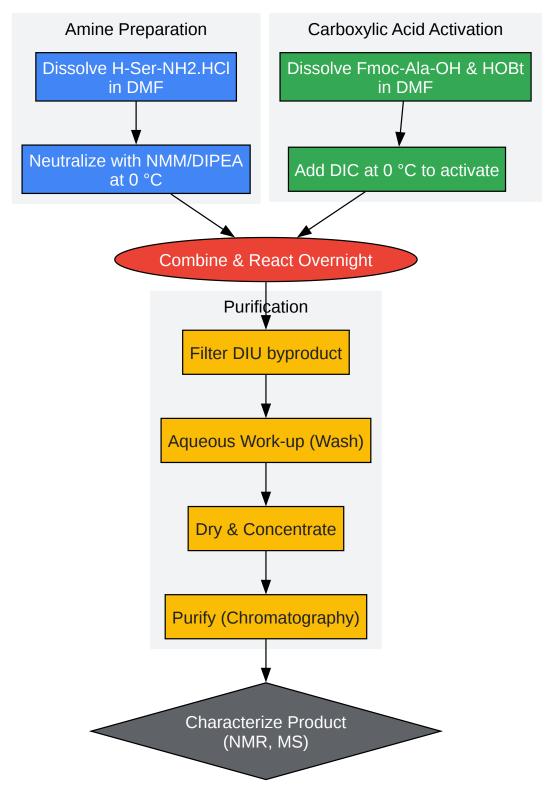
- Characterization:
 - Confirm the identity and purity of the synthesized Fmoc-Ala-Ser-NH2 using techniques such as NMR spectroscopy and Mass Spectrometry (MS).

Visualizations

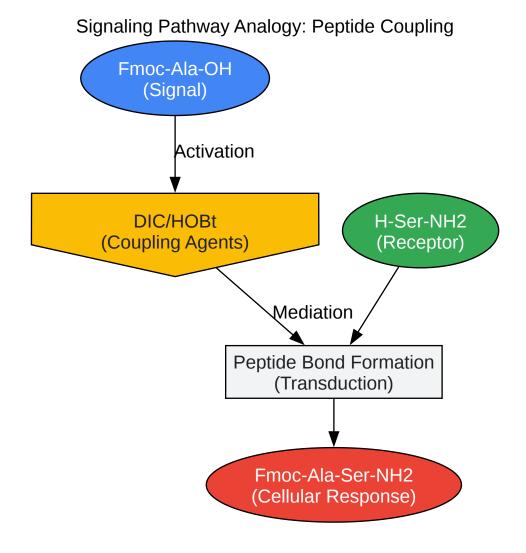
The following diagrams illustrate the logical workflow of the peptide synthesis protocol described above.



Workflow for Fmoc-Ala-Ser-NH2 Synthesis







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